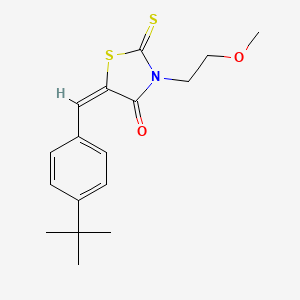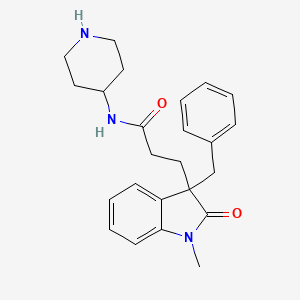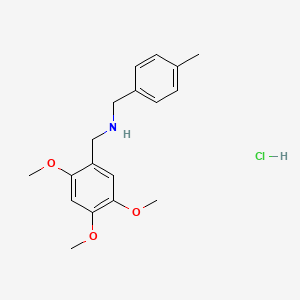
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylbenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. This chemical compound has a thiazolidine ring with a thioxo group and a methoxyethyl group, which gives it unique properties that make it useful in various scientific applications.
科学的研究の応用
MTT is a widely used compound in scientific research due to its unique properties. It is commonly used as a cell viability assay reagent to determine the metabolic activity of cells. MTT is also used in drug screening assays to evaluate the efficacy of drugs in killing cancer cells. Additionally, MTT has been used in the development of biosensors for the detection of various biomolecules.
作用機序
MTT is reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The reduction of MTT to formazan occurs in the mitochondria of living cells, and the amount of formazan formed is directly proportional to the metabolic activity of the cells. Therefore, MTT is used as a measure of cell viability in various cell-based assays.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or function. It is rapidly reduced by living cells to formazan, which is then excreted from the cells. MTT has no known physiological effects on living organisms.
実験室実験の利点と制限
MTT is a widely used compound in scientific research due to its many advantages. It is a simple and cost-effective assay that can be performed in a relatively short amount of time. MTT is also highly sensitive and can detect small differences in cell viability. However, MTT has some limitations. It is not suitable for use with all cell types, and some cells may not reduce MTT efficiently. Additionally, MTT can be affected by the presence of interfering substances, such as serum or other compounds in the cell culture medium.
将来の方向性
MTT has many potential future directions in scientific research. One possible future direction is the development of new assays using MTT as a readout. For example, MTT could be used in the development of new biosensors for the detection of various biomolecules. Another possible future direction is the development of new MTT analogs with improved properties, such as increased sensitivity or reduced interference from other compounds. Finally, MTT could be used in the development of new drugs for the treatment of cancer or other diseases.
合成法
MTT can be synthesized using a simple one-pot reaction. The starting materials for the synthesis of MTT are 4-tert-butylbenzaldehyde, 2-methoxyethylamine, and thiosemicarbazide. These starting materials are mixed together in the presence of acetic acid and ethanol, and the reaction is heated to reflux for several hours. The resulting yellow-colored solid is then filtered and washed with ethanol to obtain MTT.
特性
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-17(2,3)13-7-5-12(6-8-13)11-14-15(19)18(9-10-20-4)16(21)22-14/h5-8,11H,9-10H2,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQYQHHMVWUBC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[1-(3-pyridinyl)pentyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5310550.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)
![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)